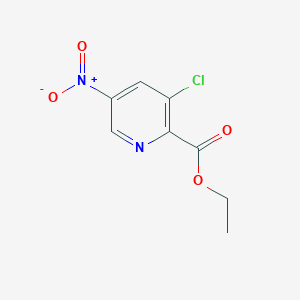

Ethyl 3-chloro-5-nitropicolinate

Description

Properties

IUPAC Name |

ethyl 3-chloro-5-nitropyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O4/c1-2-15-8(12)7-6(9)3-5(4-10-7)11(13)14/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHPUCAYORATXRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=N1)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-chloro-5-nitropicolinate can be synthesized through a multi-step process. One common method involves the nitration of ethyl 3-chloropicolinate. The reaction typically uses a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to introduce the nitro group at the 5-position of the pyridine ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale nitration reactors with precise temperature and concentration controls to ensure high yield and purity. The process may also include steps for purification, such as recrystallization or chromatography, to obtain the desired product.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles such as amines or thiols.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).

Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products Formed:

Amino Derivatives: From the reduction of the nitro group.

Substituted Picolinates: From nucleophilic substitution reactions.

Carboxylic Acids: From hydrolysis of the ester group.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of nitropicolinate compounds exhibit significant antimicrobial properties. Ethyl 3-chloro-5-nitropicolinate has been studied for its potential as an antibacterial agent. The nitro group in the compound is crucial for its biological activity, as it can undergo reduction in bacterial cells, leading to the formation of reactive intermediates that disrupt cellular functions.

Case Study: Synthesis of Antimicrobial Agents

A study published in a peer-reviewed journal demonstrated the synthesis of various derivatives of this compound, which were tested against several bacterial strains. The results showed that certain modifications to the side chains enhanced the antimicrobial efficacy, suggesting a pathway for developing new antibiotics based on this scaffold.

Agrochemicals

Herbicidal Properties

this compound has been explored for its herbicidal activities. Its structure allows it to interfere with specific metabolic pathways in plants, making it a candidate for developing selective herbicides.

Case Study: Field Trials

In field trials conducted by agricultural researchers, formulations containing this compound were tested on common weeds in crop fields. The trials indicated a significant reduction in weed biomass compared to untreated controls, demonstrating its potential as an effective herbicide.

Material Sciences

Polymer Chemistry

The compound has applications in polymer chemistry, particularly in the synthesis of novel materials with enhanced properties. This compound can act as a monomer or co-monomer in the production of polymers that exhibit improved thermal stability and mechanical strength.

Case Study: Development of Composite Materials

A research team investigated the incorporation of this compound into polymer matrices to create composite materials. The resulting composites showed enhanced durability and resistance to environmental degradation, making them suitable for applications in construction and packaging industries.

Chemical Synthesis

Precursor for Other Compounds

this compound serves as a valuable intermediate in organic synthesis. It can be transformed into various other chemical entities through nucleophilic substitution reactions or reduction processes.

| Transformation Type | Product | Reaction Conditions |

|---|---|---|

| Nucleophilic Substitution | Ethyl 3-amino-5-nitropicolinate | Base-catalyzed reaction |

| Reduction | Ethyl 3-chloro-5-aminopicolinate | Hydrogenation using Pd/C catalyst |

Mechanism of Action

The mechanism of action of ethyl 3-chloro-5-nitropicolinate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of Ethyl 3-chloro-5-nitropicolinate include derivatives such as Methyl 3-methyl-6-nitropicolinate and Methyl 6-nitropicolinate . Below is a systematic comparison based on substituent effects, physicochemical properties, and applications:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Substituent Effects :

- This compound : The chloro group at position 3 increases electrophilicity, favoring reactions such as Suzuki-Miyaura couplings. The nitro group at position 5 directs further substitution para to itself, enabling regioselective modifications.

- Methyl 3-methyl-6-nitropicolinate : The methyl group at position 3 sterically hinders electrophilic attacks, reducing reactivity compared to the chloro analog. The nitro group at position 6 creates a meta-directing effect, altering reaction pathways .

Ester Group Influence :

- Ethyl esters generally exhibit higher lipophilicity than methyl esters, enhancing membrane permeability in bioactive formulations. This makes this compound more suitable for field applications in herbicides, where prolonged environmental stability is critical.

Thermal and Solubility Properties: Limited data exist for this compound, but analogs like Methyl 6-nitropicolinate show melting points near 120–125°C and solubility in polar aprotic solvents (e.g., DMF, DMSO) . Ethyl derivatives are expected to have lower melting points due to reduced crystallinity.

Applications :

- This compound is prioritized in agrochemicals, whereas methyl-substituted analogs (e.g., Methyl 3-methyl-6-nitropicolinate) are more common in pharmaceutical research due to their lower toxicity profiles .

Research Findings

- Herbicidal Activity: Nitro-substituted picolinates with electron-withdrawing groups (e.g., Cl, NO₂) exhibit enhanced herbicidal potency. This compound outperforms methyl analogs in pre-emergent weed control due to its slower degradation in soil.

- Synthetic Flexibility : The ethyl ester group allows easier hydrolysis to carboxylic acids for further derivatization, a feature less accessible in methyl esters without harsher conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.